Gboxin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

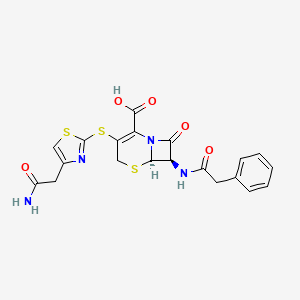

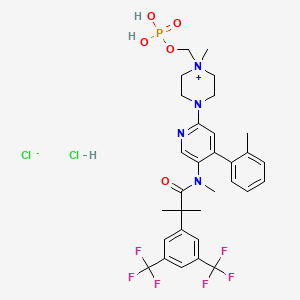

Gboxin 是一种新型的小分子,专门抑制原代小鼠和人脑胶质瘤细胞的生长。 它是一种氧化磷酸化抑制剂,靶向线粒体氧化磷酸化复合物,特别是 F0F1 ATP 合成酶复合物 。 This compound 在抑制脑胶质瘤生长方面显示出令人鼓舞的结果,同时不影响正常细胞,使其成为治疗脑胶质瘤的潜在药物 。

科学研究应用

Gboxin 在科学研究中有许多应用,特别是在化学、生物学、医学和工业领域。在医学方面,this compound 正在被研究其治疗脑胶质瘤(一种高度侵袭性的脑肿瘤)的潜力。 它通过靶向线粒体氧化磷酸化复合物来特异性抑制脑胶质瘤细胞的生长 。 在生物学方面,this compound 用于研究癌细胞的代谢需求及其对氧化磷酸化的依赖以维持生存 。 在化学方面,this compound 作为研究苯并咪唑衍生物合成和反应性的模型化合物 。 此外,this compound 的独特特性使其成为开发治疗癌症的新型药物的宝贵工具 。

作用机制

生化分析

Biochemical Properties

Gboxin is known to play a significant role in biochemical reactions, particularly in inhibiting the activity of the F0F1 ATPase complex V . This complex is a crucial component of the mitochondrial oxidative phosphorylation system, which is responsible for ATP synthesis .

Cellular Effects

This compound has been observed to have specific effects on various types of cells, particularly glioblastoma cells . It specifically inhibits the growth of these cells but does not affect the growth of mouse embryonic fibroblasts or neonatal astrocytes . This compound rapidly and irreversibly compromises oxygen consumption in glioblastoma cells .

Molecular Mechanism

The molecular mechanism of this compound involves its positive charge, which allows it to associate with mitochondrial oxidative phosphorylation complexes . This association is dependent on the proton gradient of the inner mitochondrial membrane . This compound inhibits the activity of the F0F1 ATP synthase, thereby disrupting oxidative phosphorylation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have a rapid and irreversible effect on glioblastoma cells . It quickly compromises oxygen consumption in these cells

Dosage Effects in Animal Models

It has been noted that this compound exhibits toxicity to established human cancer cell lines of diverse organ origin .

Metabolic Pathways

This compound is involved in the oxidative phosphorylation pathway, where it inhibits the F0F1 ATPase complex V . This complex is a key player in the synthesis of ATP, the main energy currency of cells .

Transport and Distribution

It is known that this compound relies on its positive charge to associate with mitochondrial oxidative phosphorylation complexes .

Subcellular Localization

This compound is known to accumulate inside the mitochondria of glioblastoma cells . This localization is crucial for its ability to inhibit the F0F1 ATPase complex V and disrupt oxidative phosphorylation .

准备方法

Gboxin 的制备涉及几个合成步骤。该过程从邻苯二胺与 N-丙醛反应制备 2-乙基-1H-苯并咪唑开始。该中间体与氯乙酸-L-薄荷酯进行 N-烷基化反应生成 2-(2-乙基-1H-苯并咪唑)乙酸-L-薄荷酯。下一步涉及使用碘甲烷进行甲基化以生成苯并咪唑鎓盐。 最后,使用离子交换树脂用氯离子交换碘离子以获得最终产物 this compound 。 该方法具有工艺路线短、条件温和、操作简便、设备要求低、纯度高、收率高等优点,适合工业化生产 。

化学反应分析

Gboxin 会发生各种化学反应,包括氧化、还原和取代。 该化合物的正电荷使其能够以依赖于线粒体内膜质子梯度的形式与线粒体氧化磷酸化复合物结合 。 这些反应中常用的试剂包括邻苯二胺、N-丙醛、氯乙酸-L-薄荷酯和碘甲烷 。 这些反应形成的主要产物是导致最终产物 this compound 的中间体 。

相似化合物的比较

属性

IUPAC Name |

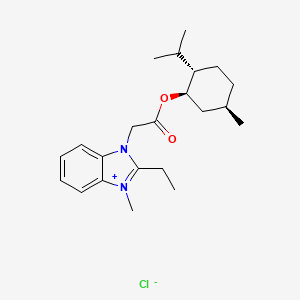

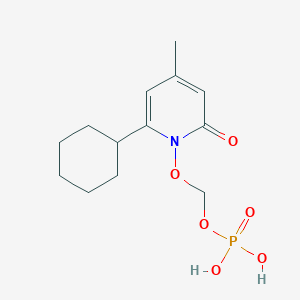

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)acetate;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N2O2.ClH/c1-6-21-23(5)18-9-7-8-10-19(18)24(21)14-22(25)26-20-13-16(4)11-12-17(20)15(2)3;/h7-10,15-17,20H,6,11-14H2,1-5H3;1H/q+1;/p-1/t16-,17+,20-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWVTCCKVGOTBG-VYZBTARASA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)OC3CC(CCC3C(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=[N+](C2=CC=CC=C2N1CC(=O)O[C@@H]3C[C@@H](CC[C@H]3C(C)C)C)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101315-36-8 |

Source

|

| Record name | 1H-Benzimidazolium, 2-ethyl-1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101315-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

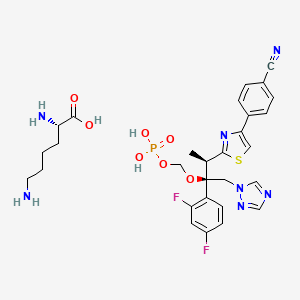

![[(2S,3R)-3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol](/img/structure/B607541.png)

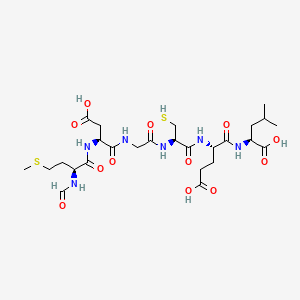

![(23Z,25Z,27Z,29Z,31Z,33Z,35Z)-22-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-38-[7-(4-aminophenyl)-5-hydroxy-4-methyl-7-oxoheptan-2-yl]-4,10,12,14,18,20-hexahydroxy-37-methyl-2,8,16-trioxo-1-oxacyclooctatriaconta-23,25,27,29,31,33,35-heptaene-19-carboxylic acid](/img/structure/B607546.png)